3'-Ethoxy-N-methyl-2',4',6'-triiodosuccinanilic acid
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Overview
Description
3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid is a complex organic compound characterized by the presence of ethoxy, methyl, and triiodo groups attached to a succinanilic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the preparation of the succinanilic acid core. The introduction of the ethoxy and methyl groups is achieved through specific alkylation reactions, while the triiodo groups are introduced via iodination reactions. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the controlled iodination of the succinanilic acid derivative, followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to remove the iodine atoms or modify the ethoxy and methyl groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups in place of the iodine atoms.
Scientific Research Applications
3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which are known to enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance the compound’s ability to bind to these targets, potentially leading to biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid include other iodinated succinanilic acid derivatives and compounds with similar functional groups, such as:
- 3’-Methoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid
- 3’-Ethoxy-N-ethyl-2’,4’,6’-triiodosuccinanilic acid
- 3’-Ethoxy-N-methyl-2’,4’,6’-diiodosuccinanilic acid
Uniqueness
The uniqueness of 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three iodine atoms, in particular, enhances its potential for use in diagnostic imaging and other applications where high atomic number elements are advantageous.
Properties
CAS No. |
37938-65-1 |
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Molecular Formula |
C13H14I3NO4 |
Molecular Weight |
628.97 g/mol |
IUPAC Name |
4-(3-ethoxy-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-3-21-13-8(15)6-7(14)12(11(13)16)17(2)9(18)4-5-10(19)20/h6H,3-5H2,1-2H3,(H,19,20) |
InChI Key |
SCPFWZCJUMXPGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1I)N(C)C(=O)CCC(=O)O)I)I |
Origin of Product |
United States |
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